molecular formula C13H11N3O2S B2658086 3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide CAS No. 953234-80-5

3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide

Cat. No. B2658086
CAS RN: 953234-80-5
M. Wt: 273.31
InChI Key: IRGNRSLOAOKHLE-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide” is a derivative of thiazole . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of 3-methylisoxazole-5-carboxamides and their derivatives has been extensively studied, providing a foundation for exploring the chemical properties and potential applications of such compounds. Martins et al. (2002) demonstrated the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, showcasing the versatility of these compounds in chemical synthesis (Martins et al., 2002).

Catalytic Applications and Bond Activation

The study by Pasunooti et al. (2015) on the use of bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for Pd-catalyzed C(sp(3))-H bond activation illuminates the potential of such compounds in facilitating selective and efficient catalytic reactions. This research suggests that compounds like 3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide could play a significant role in developing new catalytic processes (Pasunooti et al., 2015).

Antibacterial and Antifungal Activities

The synthesis of novel analogs involving 2-amino benzo[d]thiazolyl substituted compounds, as explored by Palkar et al. (2017), demonstrates the antibacterial properties of such derivatives. This research provides insights into the potential of 3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide and its derivatives in contributing to the development of new antibacterial agents, highlighting the compound's significance in medical chemistry (Palkar et al., 2017).

Future Directions

The future directions for “3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of thiazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-5-11(18-16-7)13(17)15-9-3-4-12-10(6-9)14-8(2)19-12/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGNRSLOAOKHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide

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